molecular formula C13H25ClN2O3 B2958526 tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride CAS No. 2155852-24-5

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride

Cat. No.: B2958526
CAS No.: 2155852-24-5
M. Wt: 292.8
InChI Key: SWLVPOMUWHQJMP-UHFFFAOYSA-N
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Description

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride is a spirocyclic chemical building block of high value in medicinal chemistry and organic synthesis . This compound features a rigid 8-oxa-2-azaspiro[4.5]decane scaffold, a structure prized for its three-dimensionality and potential to improve physicochemical properties in drug candidates . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting agent for the secondary amine, enabling its use in multi-step synthetic sequences, particularly in the development of novel therapeutic molecules . The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions . As a key intermediate, its primary research application lies in the exploration and synthesis of new pharmaceutical compounds, where the spirocyclic core can contribute to molecular recognition and metabolic stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to advance projects in drug discovery, leveraging its unique structure to create innovative chemical entities.

Properties

IUPAC Name

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVPOMUWHQJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride typically involves multiple steps, starting with commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the 8-oxa-2-azaspiro[4.5]decane core

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can be used to study biological processes and interactions. Its potential as a pharmacological agent is being explored for various therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged for various applications, including coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spirocyclic Compounds with Varying Heteroatoms

  • 8-Boc-2,8-Diazaspiro[4.5]decane (CAS: 236406-39-6) Structure: Contains two nitrogen atoms (2,8-diaza) instead of one nitrogen and one oxygen. Similarity Score: 1.00 (highest structural overlap) .
  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 189333-03-7)

    • Structure : Larger spiro system (5.5 instead of 4.5) with two nitrogens.
    • Impact : The expanded ring size increases conformational flexibility but may reduce target selectivity compared to the 4.5 system .

Oxygen-Containing Analogues

  • tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate (Ref: 10-F619154) Structure: Features a methylene linker between the carbamate and spiro core. This compound is discontinued, suggesting synthesis or stability challenges .
  • 8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-42-0)

    • Structure : Substituted with a nitrobenzoyl group and carboxylic acid.
    • Impact : The electron-withdrawing nitro group enhances reactivity for covalent inhibitor design but reduces metabolic stability .

Key Observations :

Spiro vs. Non-Spiro: The target compound’s spirocyclic framework provides superior rigidity compared to linear analogues like tert-butyl piperidin-4-ylcarbamate hydrochloride (similarity score: 0.89), improving target binding specificity .

Salt Forms : Hydrochloride salts (e.g., CAS: 851325-42-3) are preferred for solubility, whereas free bases (e.g., CAS: 236406-39-6) require further salt formation for in vivo studies .

Discontinued Analogues : Derivatives like Ref: 10-F619154 highlight the importance of substituent positioning for stability .

Stability and Commercial Availability

  • The target compound’s hydrochloride salt offers improved shelf life compared to hemioxalate derivatives (e.g., CAS: 1181816-12-5), which may degrade under humid conditions .
  • PharmaBlock Sciences lists multiple spirocyclic building blocks, emphasizing their industrial relevance in high-throughput drug discovery pipelines .

Biological Activity

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of spirocyclic compounds, which are known for various pharmacological properties. The following sections will detail its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

  • Molecular Formula : C13H25ClN2O3
  • Molecular Weight : 292.80 g/mol
  • CAS Number : 2155852-24-5

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that compounds similar to tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate exhibit significant antimicrobial properties against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Candida albicansEffective against strains
Escherichia coliModerate inhibition

In silico studies have shown that the compound effectively binds to key proteins involved in bacterial resistance mechanisms, suggesting a novel mechanism of action against multidrug-resistant strains .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types.

Cancer Cell Line IC50 (µM) Effect Reference
HeLa15Significant growth inhibition
MCF725Induction of apoptosis
A54930Cell cycle arrest

These results indicate that this compound may serve as a lead compound for the development of new anticancer agents.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from its ability to disrupt microbial membranes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound, against resistant strains of bacteria and fungi. The results indicated a promising profile against S. aureus and C. albicans, highlighting its potential as a therapeutic agent in treating infections caused by resistant organisms .
  • Anticancer Research :
    In a recent publication, researchers investigated the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit proliferation and induce apoptosis in HeLa and MCF7 cells at micromolar concentrations. This suggests that further development could lead to effective cancer therapies targeting these pathways .

Q & A

Basic: What synthetic routes are recommended for preparing tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride?

Methodological Answer:
The synthesis typically involves Boc-protection of the spirocyclic amine followed by cyclization and salt formation. Key steps include:

  • Amine Protection : Reacting the spirocyclic amine (e.g., 8-oxa-2-azaspiro[4.5]decan-4-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or dichloromethane .
  • Cyclization : Acid-catalyzed or thermal cyclization to stabilize the spirocyclic core.
  • Hydrochloride Formation : Treating the Boc-protected intermediate with HCl in dioxane or ethyl acetate to yield the hydrochloride salt .
    Critical Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, eluting with gradients of EtOAc/hexane) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure, Boc group integrity, and hydrochloride formation (e.g., downfield shifts for carbamate carbonyl) .
  • Mass Spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks matching the expected m/z for [M+H]⁺ or [M+Na]⁺.
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystallographic data .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm salt formation .

Advanced: What strategies resolve conformational ambiguities in the 8-oxa-2-azaspiro[4.5]decane core?

Methodological Answer:
The spirocyclic system’s puckering can be analyzed using:

  • Cremer-Pople Puckering Coordinates : Quantify ring puckering parameters (amplitude qq, phase ϕ\phi) from X-ray or DFT-optimized structures to distinguish chair, twist, or boat conformations .
  • Dynamic NMR : Probe ring-flipping kinetics in solution by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
  • DFT Calculations : Compare computed and experimental (X-ray) geometries to identify dominant conformers .

Advanced: How to address reactivity discrepancies during functionalization of the spirocyclic amine?

Methodological Answer:
Discrepancies often arise from steric hindrance or competing pathways. Mitigation strategies include:

  • Protecting Group Optimization : Use orthogonal protection (e.g., Fmoc instead of Boc) to reduce steric bulk during alkylation or acylation .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling or photoredox catalysis for challenging C–N bond formations .
  • Reaction Monitoring : Use LC-MS or in-situ IR to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .

Advanced: What approaches guide SAR studies for derivatives of this scaffold?

Methodological Answer:
For SAR-driven modifications:

  • Core Modifications : Introduce substituents at the spirocyclic oxygen (e.g., methyl, fluorinated groups) or vary the ring size (e.g., 8-oxa-2-azaspiro[4.4]nonane) to alter pharmacokinetics .
  • Pharmacological Assays : Test derivatives in target-specific assays (e.g., receptor binding, enzyme inhibition) with statistical validation (e.g., IC₅₀, dose-response curves) .
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes and guide rational design .

Basic: What are critical stability considerations for handling and storage?

Methodological Answer:

  • Storage : Store at –20°C under inert atmosphere (argon) in sealed, desiccated containers to prevent hydrolysis of the Boc group or deliquescence .
  • Handling : Use anhydrous solvents (e.g., dried DMF, THF) during reactions and gloveboxes for moisture-sensitive steps .
  • Decomposition Signs : Monitor for color changes (yellowing) or precipitate formation, indicating degradation .

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